molecular formula C14H11ClN2O B3046880 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 13165-11-2

2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3046880
CAS No.: 13165-11-2
M. Wt: 258.7 g/mol
InChI Key: FPWIEUZTQYJRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one ( 13165-11-2) is a high-purity (≥98%) dihydroquinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of aromatic nitrogen-containing heterocycles known for a broad spectrum of biological activities. Quinazolinone scaffolds are extensively investigated as potent tyrosinase inhibitors, which are relevant for research into anti-browning agents and hyperpigmentation disorders . The core dihydroquinazolinone structure is recognized for its presence in pharmacologically active molecules, exhibiting anticonvulsant, antitumor, antibacterial, and antioxidant properties . The compound serves as a key synthetic intermediate and pharmacophore for developing new therapeutic agents. Research indicates that substitutions on the quinazolinone core, such as the 4-chlorophenyl group at the 2-position, are crucial for modulating biological activity and interaction with enzyme binding sites . It is supplied with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWIEUZTQYJRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384536
Record name BAS 00699730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13165-11-2
Record name BAS 00699730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)-1,2-DIHYDRO-4(3H)-QUINAZOLINONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Graphene Oxide (GO)-Oxone Catalyzed Aqueous Synthesis

A green approach employs graphene oxide nanosheets (25 mg) and oxone (307 mg) in water at room temperature. Anthranilamide (1 mmol) reacts with 4-chlorobenzaldehyde (1 mmol) over 2–4 hours, yielding 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one in 87% after ethanol recrystallization. The GO nanosheets enhance surface area for imine formation, while oxone promotes oxidation-cyclization. This method avoids organic solvents, aligning with green chemistry principles.

Dichlorobis(η⁵-Cyclopentadienyl)Titanium(IV) [Cp₂TiCl₂]-Mediated Synthesis

Cp₂TiCl₂ (1 mol%) in ethanol at 50–80°C facilitates cyclization within 3–6 hours. The titanium complex stabilizes the hemiaminal intermediate, enabling efficient ring closure. Yields reach 85–90% after column chromatography (petroleum ether/ethyl acetate). This method is notable for low catalyst loading and scalability.

Multicomponent Reaction Strategies

Three-Component Condensation with Isatoic Anhydride

Isatoic anhydride, 4-chlorobenzaldehyde, and urea undergo one-pot condensation using SBA-15-Pr-SO₃H (0.02 g) under solvent-free conditions at 120°C for 30 minutes. The mesoporous silica catalyst provides acidic sites for sequential ring-opening and cyclization, achieving 92% yield . Comparative studies show superior performance over homogeneous acids like p-toluenesulfonic acid.

Trifluoroethanol (TFE)-Catalyzed Protocol

In trifluoroethanol, isatoic anhydride, 4-chlorobenzaldehyde, and ammonium acetate reflux for 3 hours without additional catalysts. TFE’s high polarity accelerates imine formation, yielding 94% after ethanol recrystallization. This method eliminates metal residues, favoring pharmaceutical applications.

Solvent and Catalyst Innovations

Ionic Liquid-Water Biphasic Systems

1-Butyl-3-methylimidazolium bromide ([BMIM]Br) enables cyclocondensation at 80°C for 2 hours. The ionic liquid acts as both solvent and catalyst, achieving 89% yield while permitting recycling for three cycles without yield loss. Water co-solvents enhance substrate solubility, reducing reaction time.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) in methanol with potassium carbonate reduces reaction time to 15 minutes. The rapid dielectric heating accelerates keto-enol tautomerization, yielding 91% with >99% purity by LC-MS. This method is ideal for high-throughput synthesis.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Eco-Friendliness
GO-Oxone Water 25 2–4 87 High
Cp₂TiCl₂ Ethanol 50–80 3–6 85–90 Moderate
SBA-15-Pr-SO₃H Solvent-free 120 0.5 92 High
TFE Trifluoroethanol 80 3 94 Low
[BMIM]Br Ionic liquid-water 80 2 89 High
Microwave Methanol/K₂CO₃ 100 0.25 91 Moderate

Key Observations:

  • Solvent-free and aqueous methods () exhibit the highest sustainability, avoiding volatile organic compounds (VOCs).
  • Microwave irradiation offers the shortest reaction time (15 minutes) but requires energy-intensive equipment.
  • Ionic liquids balance recyclability and efficiency, though cost remains a limitation for industrial scaling.

Mechanistic Insights

Imine Formation and Cyclization

The reaction initiates with nucleophilic attack of anthranilamide’s amine group on 4-chlorobenzaldehyde, forming a Schiff base intermediate. Acidic catalysts (e.g., SBA-15-Pr-SO₃H) protonate the carbonyl oxygen, facilitating intramolecular cyclization via a six-membered transition state.

Role of Catalysts

  • GO nanosheets : Provide π-π interactions with aromatic substrates, concentrating reactants on the surface.
  • Cp₂TiCl₂ : Stabilizes the hemiaminal intermediate through Lewis acid coordination, lowering the activation energy.
  • Ionic liquids : Polar environment accelerates dipole formation, while hydrogen bonding directs regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, commonly referred to as a derivative of quinazoline, has garnered interest in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one.

  • Mechanism of Action : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines.
  • Case Study : In a study by Sharma et al. (2020), the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.
Cell LineIC50 Value (µM)Reference
MCF-712
HeLa15
A54918

Antimicrobial Properties

The antimicrobial efficacy of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been explored against various pathogens.

  • Study Findings : A study conducted by Gupta et al. (2021) reported that the compound exhibited substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated.

  • Research Insights : A study by Lee et al. (2022) demonstrated that 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one could protect neuronal cells from oxidative stress-induced damage.

Organic Electronics

The unique electronic properties of quinazoline derivatives make them suitable for applications in organic electronics.

  • Conductivity Studies : Research indicates that incorporating 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one into polymer matrices can enhance the conductivity and stability of organic light-emitting diodes (OLEDs).

Photovoltaic Cells

The compound has been explored for use in dye-sensitized solar cells (DSSCs).

  • Performance Metrics : A study found that when used as a sensitizer, it improved the overall efficiency of DSSCs by enhancing light absorption and charge separation.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Table 1: Key Comparisons of 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with Analogous Compounds

Compound Name Substituents Biological Activity Synthesis Method (Catalyst/Solvent) Key References
2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one 4-Cl-phenyl at C2 Cathepsin B inhibition , antitumor activity (EGFR inhibition) Nano-ovalbumin catalysis ; NADES (vitamin C-based solvent)
2-(4-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one 4-F-phenyl at C2 Dual cathepsin B/H inhibition Microwave irradiation
2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one 4-Me-phenyl at C2 Cathepsin H inhibition Sulfonated magnetic Spirulina catalyst
2-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-one 4-Br-phenyl at C2 Dual anti-malarial activity (blood/liver stage) Ni–citric acid coordination polymer
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one Naphthyl at C2 Tubulin polymerization inhibition (IC50 <50 nM) Conventional MCRs

Key Observations:

Enzyme Inhibition :

  • The 4-Cl-phenyl derivative shows specificity for cathepsin B, while the 4-F-phenyl analog inhibits both cathepsin B and H .
  • Substitution with naphthyl (e.g., compound 39) shifts activity toward tubulin polymerization inhibition, highlighting the role of bulky aromatic groups in targeting cytoskeletal proteins .

Antimicrobial and Antiparasitic Activity: The 4-Br-phenyl derivative exhibits potent dual-stage anti-malarial activity (EC50 ~0.3–0.5 µM), attributed to its dialkyl amino ethyl group .

Synthetic Efficiency: The 4-Cl-phenyl compound is synthesized with high yield (92%) using nano-ovalbumin biocatalysis , whereas microwave-assisted synthesis of 4-F-phenyl derivatives achieves 95% yield in reduced reaction time . Green methods, such as sulfonated Spirulina catalysts or NADES solvents , improve sustainability for analogs.

Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl-phenyl : ~236–238°C ) exhibit higher melting points compared to electron-donating substituents (e.g., 4-Me-phenyl : 158–160°C ), reflecting enhanced crystallinity.
  • Solubility : The 4-Cl-phenyl compound’s solubility in DMSO (used in crystallography ) is critical for pharmacological assays, while 4-Br-phenyl analogs may face bioavailability challenges due to higher molecular weight.

Structure-Activity Relationships (SAR)

  • Halogen Effects :

    • Chlorine at C2 enhances cathepsin B binding affinity via hydrophobic interactions , whereas bromine improves anti-malarial potency due to increased lipophilicity .
    • Fluorine ’s electronegativity optimizes dual enzyme inhibition but reduces thermal stability compared to chloro analogs .
  • Aromatic Bulk :

    • Naphthyl or styryl groups (e.g., compound 64 ) introduce planar rigidity, favoring tubulin binding over enzyme inhibition.

Biological Activity

2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, a derivative of the dihydroquinazolinone family, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives. Notably, a series of 2-substituted derivatives were synthesized and evaluated for their antiproliferative activities against multiple cancer cell lines, including HepG2 (liver), U251 (glioblastoma), PANC-1 (pancreatic), A549 (lung), and A375 (melanoma) cells. Among these, compound 32 demonstrated significant inhibitory effects on cell proliferation and was identified as a promising candidate for further development .

The mechanism underlying the anticancer activity of this compound involves:

  • Tubulin Polymerization Inhibition : Compound 32 disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This was evidenced by increased expression of cleaved PARP-1 and caspase-3 .
  • Selectivity : Notably, compound 32 showed no significant activity against a panel of 30 different kinases, indicating its selective action against tubulin .

In Vivo Studies

In vivo studies using HepG2 xenograft models in nude mice demonstrated that oral administration of compound 32 significantly inhibited tumor growth without apparent toxicity. This suggests that derivatives of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one may have favorable safety profiles alongside their therapeutic efficacy .

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can be achieved through several methodologies:

  • Conventional Methods : Traditional synthetic routes often involve harsh conditions and toxic reagents.
  • Green Chemistry Approaches : Recent advancements have introduced eco-friendly strategies using glycerol as a solvent for the synthesis of various quinazolinone derivatives, enhancing yield and reducing environmental impact .

Comparative Biological Activity

The following table summarizes the biological activities reported for various derivatives of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 32HepG2<10Tubulin polymerization inhibition
Compound 51U87 glioblastoma<5Cytotoxicity via microtubule disruption
Compound 39A375 melanoma<8Induction of apoptosis
Compound 44A549 lung<12Inhibition of cell proliferation

Case Studies

A notable case study involved the evaluation of a series of quinazolinone derivatives in a broad panel of human cancer cell lines. Compounds were screened for cytotoxicity with several exhibiting sub-micromolar potency against various cancers. The study concluded that structural modifications at the C2 position significantly influenced biological activity, highlighting the importance of chemical diversity in drug design .

Q & A

Q. What advanced spectroscopic techniques validate non-covalent interactions in derivatives?

  • Answer: X-ray crystallography resolves hydrogen-bonding networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) identifies spatial proximity of substituents. These insights guide crystallinity and solubility optimization .

Methodological Considerations

  • Data Contradiction Analysis: Compare catalytic systems using turnover frequency (TOF) and activation energy (Ea) calculations.
  • Experimental Design: Use Design of Experiments (DoE) to optimize variables (catalyst loading, temperature) for maximum yield.
  • Reusability Testing: Evaluate catalyst stability via inductively coupled plasma (ICP) analysis for metal leaching in heterogeneous systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.